

ML67-33 selectivity profile against other K2P channels

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Compound of Interest

Compound Name: ML67-33

Cat. No.: B10817379

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An Objective Comparison of **ML67-33**'s Selectivity for K2P Channels

ML67-33 has been identified as a selective activator of the thermo- and mechano-sensitive subfamily of two-pore domain potassium (K2P) channels.[1][2] This guide provides a detailed comparison of its activity across various K2P channels, supported by experimental data and methodologies, to assist researchers and professionals in drug development in understanding its specific pharmacological profile.

Quantitative Selectivity Profile of ML67-33

ML67-33 demonstrates marked specificity for the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[2] It activates these channels with EC50 values in the low-micromolar range. In contrast, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.[2] The following table summarizes the quantitative data on **ML67-33**'s potency against a panel of K2P channels.

K2P Channel	Common Name	Effect of ML67-33	EC50 (μM)	Experimental System
K2P2.1	TREK-1	Activator	36.3 ± 1.0[2]	Xenopus oocytes
9.7[1]	HEK293 cells			
K2P10.1	TREK-2	Activator	30.2 ± 1.4[2]	Xenopus oocytes
K2P4.1	TRAAK	Activator	27.3 ± 1.2[2]	Xenopus oocytes
K2P3.1	TASK-1	Ineffective	Not active[2]	Xenopus oocytes
K2P9.1	TASK-3	Ineffective	Not active[2]	Xenopus oocytes
K2P5.1	TASK-2	Ineffective	Not active[2]	Xenopus oocytes
K2P18.1	TRESK	Ineffective	Not active[2]	Xenopus oocytes

Experimental Protocols

The selectivity of **ML67-33** was primarily determined using electrophysiological recordings in heterologous expression systems. The following is a detailed description of the typical methodology.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

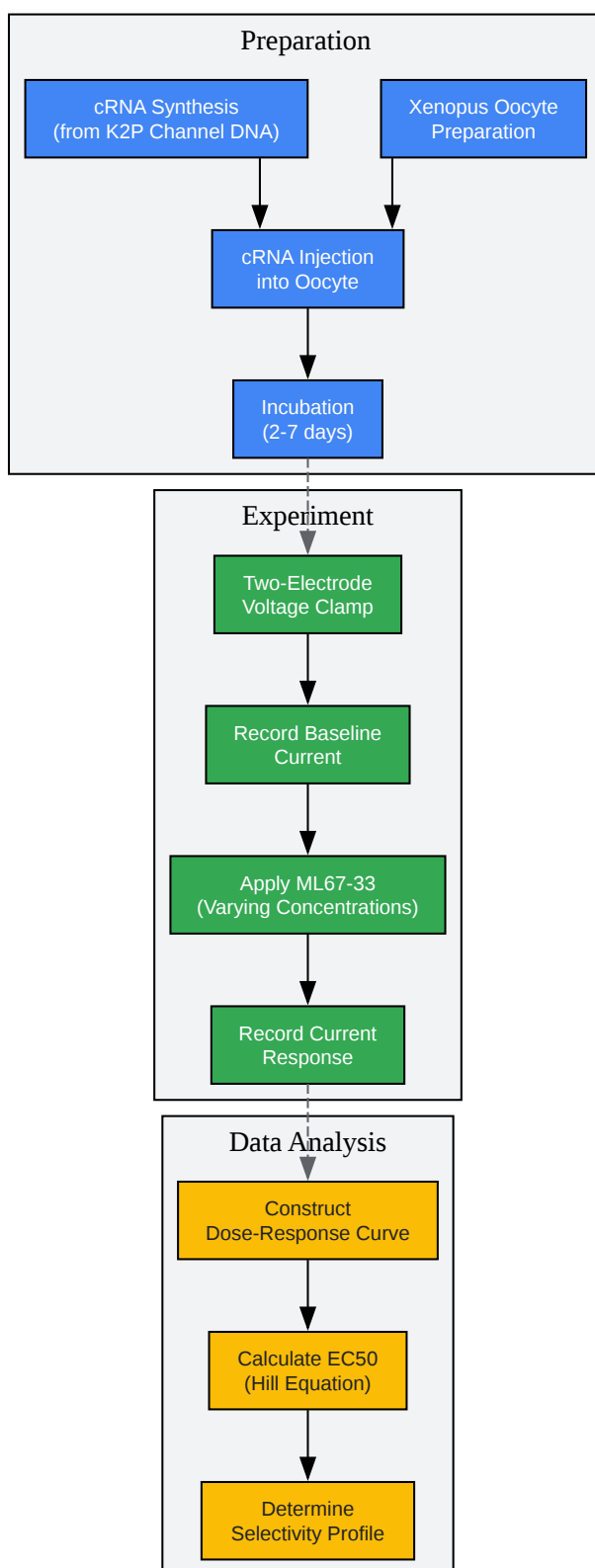
This technique is a cornerstone for studying ion channel pharmacology and was used to generate the selectivity data for **ML67-33**.[\[2\]](#)[\[3\]](#)

- Channel Expression:
 - Plasmids containing the cDNA for the specific human K2P channel subunit are linearized.
 - cRNA is synthesized in vitro from the linearized DNA.
 - Stage V-VI *Xenopus laevis* oocytes are prepared and injected with the cRNA for the target K2P channel.

- The oocytes are incubated for 2-7 days to allow for robust channel expression in the oocyte membrane.
- Electrophysiological Recording:
 - An injected oocyte is placed in a recording chamber and perfused with a potassium-containing external solution.
 - Two microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
 - A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -80 mV).
 - Voltage ramps or steps are applied to elicit channel currents (e.g., a ramp from -150 mV to +50 mV).^[2]
- Compound Application and Data Analysis:
 - A baseline current is recorded in the external solution.
 - The oocyte is then perfused with the same solution containing varying concentrations of **ML67-33**.
 - The current response is recorded in the presence of the compound.
 - The change in current is measured and used to construct a dose-response curve by normalizing the data to the basal activity.
 - The EC50 value is determined by fitting the dose-response data with the Hill equation.^[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a small molecule compound like **ML67-33** against K2P channels using the two-electrode voltage clamp method.



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Caption: Workflow for K2P channel selectivity screening using TEVC.

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